molecular formula C8H12O2 B13698336 5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one

5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one

Cat. No.: B13698336
M. Wt: 140.18 g/mol
InChI Key: HZESRNQBDFPALX-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)bicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group attached to a bicyclo[221]heptan-2-one framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene or its derivatives.

    Oxidation: The hydroxymethyl group can be oxidized to form the desired ketone structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 5-(Carboxymethyl)bicyclo[2.2.1]heptan-2-one.

    Reduction: Formation of 5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the bicyclic structure provides rigidity and stability to the molecule. These interactions can influence the compound’s reactivity and its ability to bind to biological targets, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    5-Hydroxybicyclo[2.2.1]heptan-2-one: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

    Norbornanone: A related compound with a different substitution pattern.

Uniqueness

5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential applications in various fields. The combination of the bicyclic structure and the functional group makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5-(hydroxymethyl)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C8H12O2/c9-4-7-2-6-1-5(7)3-8(6)10/h5-7,9H,1-4H2

InChI Key

HZESRNQBDFPALX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CC2=O)CO

Origin of Product

United States

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